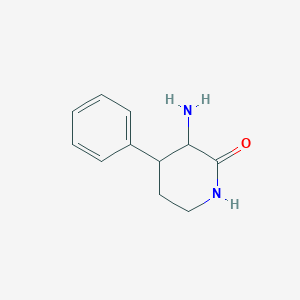
3-Amino-4-phenylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-phenylpiperidin-2-one is a heterocyclic organic compound that features a piperidine ring with an amino group at the third position and a phenyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylbutan-2-one with ammonia and a suitable oxidizing agent to form the piperidinone ring. Another approach includes the use of 4-phenylpiperidine as a starting material, which undergoes amination at the third position to introduce the amino group.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives or multicomponent reactions involving ammonium acetate. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-phenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidinones, alcohols, and amines, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
3-Amino-4-phenylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Amino-4-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling .
Comparaison Avec Des Composés Similaires
4-Phenylpiperidine: Shares the phenyl group but lacks the amino group at the third position.
3-Amino-1-phenylpiperidin-2-one: Similar structure but with different substitution patterns.
Pethidine: A phenylpiperidine derivative with opioid analgesic properties.
Uniqueness: 3-Amino-4-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of an amino group and a phenyl group on the piperidine ring makes it a versatile intermediate for synthesizing various bioactive compounds .
Propriétés
Numéro CAS |
133899-26-0 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-amino-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-10-9(6-7-13-11(10)14)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14) |
Clé InChI |
RFQUMYKOAAUJJE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C(C1C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


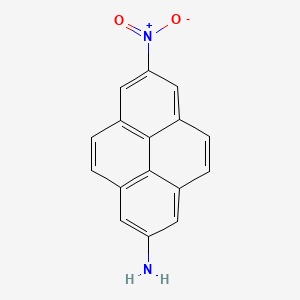
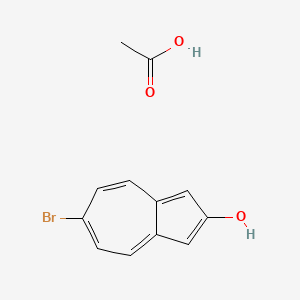

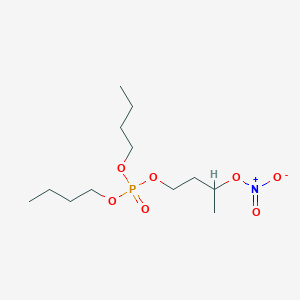
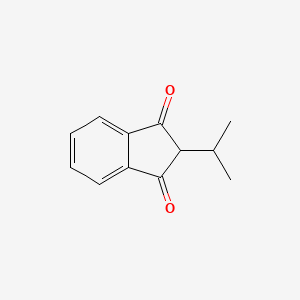

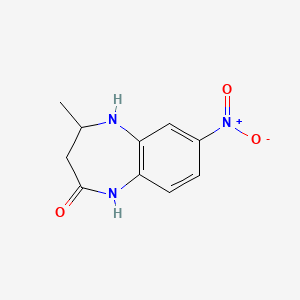


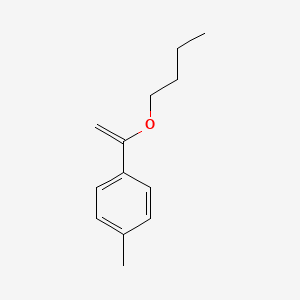
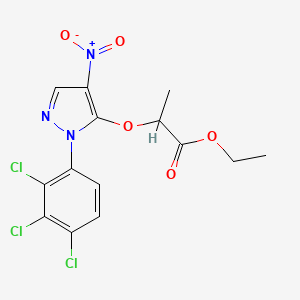

![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)

